N,N-Bis(2-hydroxyethyl)-3-(octylsulfanyl)prop-2-enamide
Description
N,N-Bis(2-hydroxyethyl)-3-(octylsulfanyl)prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes both hydroxyl and sulfanyl groups, allows it to participate in a variety of chemical reactions and interactions.
Properties
CAS No. |
62555-45-7 |
|---|---|
Molecular Formula |
C15H29NO3S |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3-octylsulfanylprop-2-enamide |
InChI |
InChI=1S/C15H29NO3S/c1-2-3-4-5-6-7-13-20-14-8-15(19)16(9-11-17)10-12-18/h8,14,17-18H,2-7,9-13H2,1H3 |
InChI Key |
CHQFOONCQKOARC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC=CC(=O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-3-(octylsulfanyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroprop-2-enamide and octanethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-3-(octylsulfanyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-3-(octylsulfanyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Bis(2-hydroxyethyl)-3-(octylsulfanyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups play a crucial role in these interactions, facilitating binding and modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)-3-(methylsulfanyl)prop-2-enamide
- N,N-Bis(2-hydroxyethyl)-3-(ethylsulfanyl)prop-2-enamide
Uniqueness
N,N-Bis(2-hydroxyethyl)-3-(octylsulfanyl)prop-2-enamide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with biological molecules. This distinct feature sets it apart from other similar compounds and may provide advantages in specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
